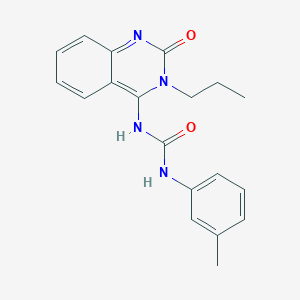![molecular formula C8H9F2N3O4 B2786321 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid CAS No. 1946812-24-3](/img/structure/B2786321.png)
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid, also known as DFNB, is a chemical compound that is widely used in scientific research. It belongs to the class of pyrazole derivatives and has a molecular formula of C8H9F2N3O4. DFNB has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in various research fields.
Mecanismo De Acción
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid exerts its biological effects by modulating the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in lipid metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. This compound has also been found to regulate lipid metabolism and glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid has several advantages as a research tool. It is a highly specific inhibitor of COX-2 and has been found to be more effective than other COX-2 inhibitors in certain contexts. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, this compound has some limitations as well. It has been found to have low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several possible future directions for research involving 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid. One area of interest is the development of new derivatives of this compound that exhibit improved solubility and bioavailability. Another area of research is the investigation of the role of this compound in regulating lipid metabolism and glucose homeostasis. Finally, this compound could be used as a tool to investigate the role of COX-2 in various disease states, including cancer and inflammation.
Conclusion:
This compound is a valuable tool in scientific research, with a range of biochemical and physiological effects that make it useful in a variety of contexts. Its specific inhibition of COX-2 and activation of PPARγ make it a promising candidate for the development of new therapies for various diseases. However, further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid can be synthesized using a multistep process that involves the reaction of 4-nitropyrazole with difluoromethyl bromide, followed by the reaction of the resulting intermediate with butanoic acid. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid has been extensively used in scientific research as a tool to investigate various biological processes. It has been found to be particularly useful in studying the role of pyrazole derivatives in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
4-[5-(difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O4/c9-8(10)7-5(13(16)17)4-11-12(7)3-1-2-6(14)15/h4,8H,1-3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGCVNAVNINHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1[N+](=O)[O-])C(F)F)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2786240.png)

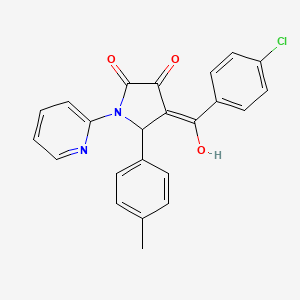

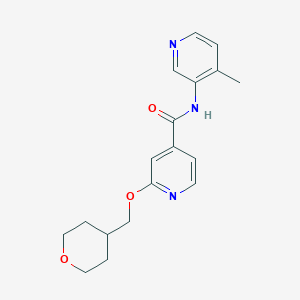
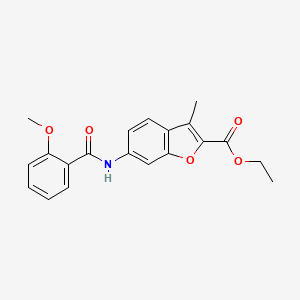
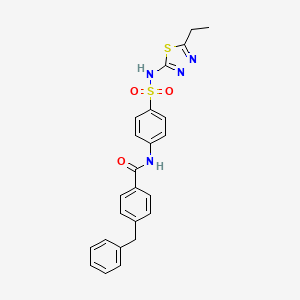
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2786251.png)
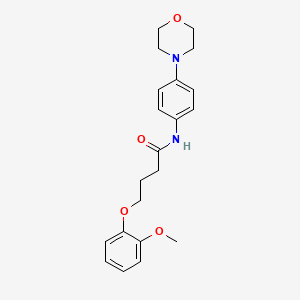
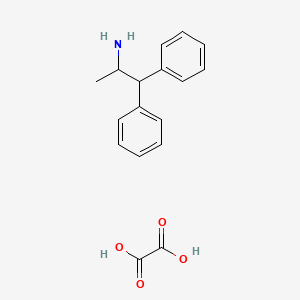
![4-fluoro-N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B2786255.png)
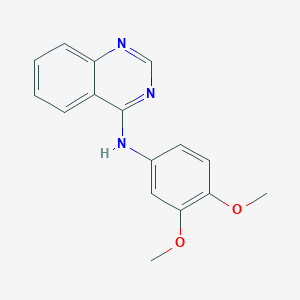
![2,6-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2786258.png)
